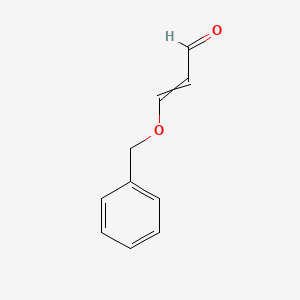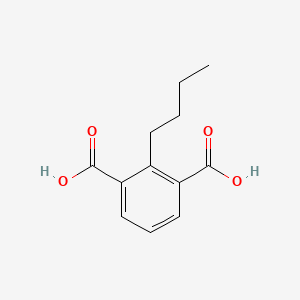![molecular formula C8H14O2 B14740958 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane CAS No. 5459-41-6](/img/structure/B14740958.png)
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane is an organic compound with a unique structure that includes an oxirane ring and a methylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane typically involves the reaction of 2-methyl-2-propen-1-ol with an epoxidizing agent. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Aplicaciones Científicas De Investigación
2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s reactivity makes it useful in the development of advanced materials.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propen-1-ol: A precursor in the synthesis of 2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane.
2-Methyl-2-propenyl oxirane: Similar structure but different reactivity due to the position of the oxirane ring.
Propiedades
Número CAS |
5459-41-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylprop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-9-5-8(3)6-10-8/h1,4-6H2,2-3H3 |
Clave InChI |
VJADISYNWFFUMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COCC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)




